2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
Brand Name: Vulcanchem
CAS No.: 101859-47-6
VCID: VC17017583
InChI: InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1
SMILES:
Molecular Formula: C19H25BrO3
Molecular Weight: 381.3 g/mol

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-

CAS No.: 101859-47-6

Cat. No.: VC17017583

Molecular Formula: C19H25BrO3

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- - 101859-47-6

Specification

CAS No. 101859-47-6
Molecular Formula C19H25BrO3
Molecular Weight 381.3 g/mol
IUPAC Name methyl (Z)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate
Standard InChI InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1
Standard InChI Key AVIQLVPJIUFUTF-HILPHFPESA-N
Isomeric SMILES COC(=O)/C=C\CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br
Canonical SMILES COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br

Introduction

Chemical Identity

1.1 IUPAC Name
The systematic IUPAC name for the compound is:
Methyl (Z)-5-[(1α,2β)-2-(4-bromophenyl)methoxycyclohexyl]pent-2-enoate.

1.2 Molecular Formula
The molecular formula is C20H29BrO3C_{20}H_{29}BrO_3.

1.3 Molecular Weight
The molecular weight of the compound is approximately 397.35 g/mol.

1.4 Structural Features

  • The compound contains a pentenoic acid backbone with a methyl ester functional group.

  • It features a cyclohexyl ring substituted with a methoxy group attached to a 4-bromophenyl moiety.

  • The stereochemistry is defined as 1α(Z),2β1\alpha(Z),2\beta, indicating specific spatial arrangements of substituents.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions, including:

  • Esterification: Formation of the methyl ester group using methanol and an acid catalyst.

  • Cyclohexyl Substitution: Introduction of the methoxy group via nucleophilic substitution or etherification.

  • Bromination: Incorporation of the bromine atom on the phenyl ring through electrophilic aromatic substitution.

  • Stereochemical Control: Use of chiral catalysts or reagents to achieve the desired ZZ-configuration and stereochemistry at the cyclohexane ring.

Limitations and Challenges

  • Stability: The presence of bromine may make the compound susceptible to degradation under UV light or heat.

  • Synthesis Complexity: Achieving precise stereochemical control can be challenging and resource-intensive.

  • Toxicity Concerns: Brominated organic compounds can pose environmental and health risks, necessitating careful handling.

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